molecular formula C24H26N2O3 B2488873 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide CAS No. 1235641-17-4

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide

Cat. No.: B2488873
CAS No.: 1235641-17-4
M. Wt: 390.483
InChI Key: BLNMCXHXCDPLTO-UHFFFAOYSA-N
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Description

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide is a complex organic compound with a diverse range of applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide typically involves multiple steps, starting with the preparation of the benzofuran-2-carbonyl chloride. This intermediate is then reacted with piperidine to form the piperidin-4-yl derivative. The final step involves the coupling of this intermediate with 2,5-dimethylbenzamide under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to alcohols or amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran moiety can yield quinones, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the dimethylbenzamide group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide
  • N-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-1-(2-chlorophenyl)methanesulfonamide
  • N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide

Uniqueness

Compared to similar compounds, N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for versatile applications in various fields, making it a valuable compound for scientific research.

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-16-7-8-17(2)20(13-16)23(27)25-15-18-9-11-26(12-10-18)24(28)22-14-19-5-3-4-6-21(19)29-22/h3-8,13-14,18H,9-12,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNMCXHXCDPLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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